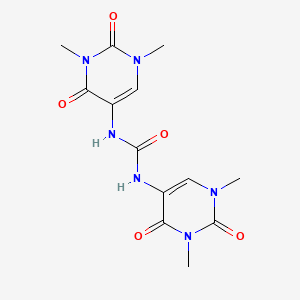

![molecular formula C17H19N3O4S B2597161 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034602-74-7](/img/structure/B2597161.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains a benzo[b]thiophene moiety, a piperazine ring, and an amide group. Benzo[b]thiophene is a polycyclic aromatic compound that is made up of a benzene ring fused to a thiophene ring . Piperazine is a six-membered ring containing two nitrogen atoms, and amides are a type of functional group containing a carbonyl group linked to a nitrogen atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzo[b]thiophene derivatives can be synthesized from 3-methyl-benzo[b]thiophene . Piperazine rings can be formed through reactions involving ethylene diamine . The amide group could potentially be introduced through a reaction with an appropriate carboxylic acid or acyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The benzo[b]thiophene moiety would contribute to the planarity and aromaticity of the molecule .Chemical Reactions Analysis

The compound, due to the presence of an amide group, might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and the overall structure of the molecule. For instance, the presence of polar amide groups might enhance its solubility in polar solvents .Scientific Research Applications

Anti-Inflammatory Applications

The thiophene nucleus, which is part of the compound’s structure, has been reported to possess anti-inflammatory properties. Compounds containing thiophene have been used to develop drugs that can mitigate inflammation, which is a common response to infection and tissue damage .

Antipsychotic Uses

Thiophene derivatives have shown promise in the treatment of psychiatric disorders. They have been utilized in the synthesis of antipsychotic medication, providing relief for symptoms associated with conditions such as schizophrenia .

Anti-Arrhythmic Effects

The compound’s structure suggests potential use in the treatment of arrhythmias. Anti-arrhythmic drugs help in correcting irregular heartbeats and can be derived from thiophene-based molecules .

Antifungal and Antimicrobial Activity

Thiophene compounds have been effective against various fungal and microbial strains. Their incorporation into new drugs could lead to the development of novel antifungal and antimicrobial treatments .

Antioxidant Properties

The antioxidant capacity of thiophene derivatives makes them suitable for protecting cells against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Estrogen Receptor Modulation

Some thiophene compounds act on estrogen receptors, making them relevant in the treatment of hormone-related conditions and certain types of cancer .

Kinase Inhibition

Kinases are enzymes that play a crucial role in cell signaling and metabolism. Thiophene derivatives have been studied for their ability to inhibit kinases, which is valuable in cancer therapy .

Anti-Cancer Activity

The compound’s structural features, particularly the thiophene nucleus, have been associated with anti-cancer activity. Research into thiophene derivatives has shown potential in developing new chemotherapeutic agents .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-9-13(21)12-10-25-14-6-4-3-5-11(12)14/h3-6,10,13,21H,2,7-9H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGCWQIPSZKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2597086.png)

![N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2597091.png)

![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)

![1-(4-Fluorophenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2597096.png)

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)

![Dimethyl 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B2597100.png)

![8-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2597101.png)